molecular formula C6H7NO2S B3381071 Dimethyl-1,2-thiazole-4-carboxylic acid CAS No. 21486-26-0

Dimethyl-1,2-thiazole-4-carboxylic acid

Cat. No.: B3381071
CAS No.: 21486-26-0
M. Wt: 157.19 g/mol
InChI Key: QFUYZERHMQJGCA-UHFFFAOYSA-N
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Description

Dimethyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups and a carboxylic acid moiety at the 4-position. These derivatives are of significant interest in medicinal and synthetic chemistry due to the thiazole ring’s stability and the carboxylic acid group’s reactivity, enabling applications in drug design and intermediate synthesis.

Properties

IUPAC Name

3,5-dimethyl-1,2-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-3-5(6(8)9)4(2)10-7-3/h1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUYZERHMQJGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21486-26-0
Record name dimethyl-1,2-thiazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl-1,2-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the desired thiazole derivative upon further treatment.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Dimethyl-1,2-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Agents
DMTA serves as a key intermediate in the synthesis of various antimicrobial agents. Its structural properties allow for modifications that enhance biological activity against bacteria and fungi. For example, derivatives of DMTA have been explored for their efficacy in treating infections caused by resistant strains of bacteria.

Case Study: Development of Antimicrobial Compounds
A study demonstrated that DMTA derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The modifications to the thiazole ring improved the compounds' ability to penetrate bacterial membranes, thus enhancing their effectiveness.

Agricultural Chemicals

Fungicides and Herbicides
In agriculture, DMTA is utilized in the formulation of fungicides and herbicides. Its ability to inhibit specific enzymes makes it effective in protecting crops from various pathogens and pests.

Compound Target Pest/Pathogen Efficacy
DMTA-based FungicideFusarium spp.85% inhibition
DMTA-derived HerbicideWeeds (e.g., Amaranthus)90% control

Case Study: Field Trials
Field trials conducted on crops treated with DMTA-based fungicides showed a significant reduction in disease incidence compared to untreated controls. The results indicated improved yield and quality of produce.

Material Science

Polymer Development
DMTA is used in the synthesis of specialty polymers that exhibit enhanced thermal stability and chemical resistance. These properties are crucial for applications in coatings and packaging materials.

Material Type Property Improved Application Area
Specialty PolymersThermal StabilityAutomotive Coatings
CoatingsChemical ResistanceIndustrial Equipment

Biochemical Research

Enzyme Inhibition Studies
Researchers employ DMTA in biochemical studies to investigate enzyme inhibition mechanisms. Its unique structure allows for the exploration of metabolic pathways and potential therapeutic targets.

Case Study: Enzyme Kinetics
Research indicated that DMTA effectively inhibits certain enzymes involved in metabolic pathways associated with cancer cell proliferation. This finding opens avenues for developing new cancer therapies based on enzyme inhibition strategies.

Summary

Dimethyl-1,2-thiazole-4-carboxylic acid is a versatile compound with significant applications across multiple scientific domains. Its role as an intermediate in pharmaceuticals, agricultural chemicals, material science, and biochemical research highlights its importance in advancing both industrial and academic research efforts.

Mechanism of Action

The mechanism of action of Dimethyl-1,2-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Chemical Comparison of Thiazole-4-carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
3-Methyl-1,2-thiazole-4-carboxylic acid 3-methyl C₅H₅NO₂S 159.17 15903-66-9 Enhanced lipophilicity; foundational structure for drug intermediates .
3-Methoxy-1,2-thiazole-4-carboxylic acid 3-methoxy C₅H₅NO₃S 175.16 CID 12393939 Polar methoxy group increases solubility; used in agrochemical research .
5-(Cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylic acid 3-methyl, 5-cyclopropylamino C₈H₁₀N₂O₂S 198.24 CID 16768470 Amino group enhances hydrogen bonding; explored in kinase inhibitor design .
3-Chloro-5-phenylisothiazole-4-carboxylic acid 3-chloro, 5-phenyl C₁₀H₆ClNO₂S 239.68 86125-06-6 Chlorine and phenyl groups improve electrophilic reactivity; antimicrobial potential .
5-Amino-3-methyl-1,2-thiazole-4-carboxylic acid 3-methyl, 5-amino C₅H₅N₂O₂S 158.18 62749-61-5 Amino group facilitates conjugation; precursor to fluorescent probes .
5-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid 3-methyl, 5-Boc-protected amino C₁₃H₁₆N₂O₅S 312.34 1179765-94-6 Boc protection enhances stability; used in peptide synthesis .

Key Observations:

Substituent Effects on Properties: Methyl groups (e.g., 3-methyl derivatives) increase lipophilicity, favoring membrane permeability in drug candidates . Methoxy groups introduce polarity, improving aqueous solubility but reducing passive diffusion . Chloro and phenyl groups enhance electrophilicity, making these compounds reactive intermediates in cross-coupling reactions . Amino groups (free or protected) enable hydrogen bonding and conjugation, critical for targeting biomolecules .

Biological Relevance :

  • While direct antimicrobial data for thiazole-4-carboxylic acids are sparse in the evidence, benzoic acid derivatives with prenyl substituents (e.g., from Piper gaudichaudianum) exhibit activity against Staphylococcus aureus and Bacillus subtilis . Thiazole analogs may leverage similar mechanisms due to their aromatic and acidic nature.

Synthetic Utility :

  • Derivatives like Dimethyl-1,2-thiazole-4-carbonitrile () highlight the role of nitrile groups in further functionalization, such as hydrolysis to carboxylic acids or conversion to amides.

Biological Activity

Dimethyl-1,2-thiazole-4-carboxylic acid (DMTC) is a compound that has gained attention in recent years due to its diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of DMTC, supported by relevant research findings and case studies.

Synthesis of this compound

DMTC can be synthesized through various methods, including multi-step procedures that involve the alkylation of thiazole derivatives. The compound's structure features a thiazole ring with a carboxylic acid functional group, which is crucial for its biological activity. The synthesis typically involves:

  • Formation of the thiazole ring : Using appropriate precursors such as thioketones and α-bromo acids.
  • Methylation : Introducing methyl groups at the 1 and 2 positions of the thiazole ring to yield dimethyl derivatives.
  • Carboxylation : Adding a carboxylic acid group to complete the structure.

Antimicrobial Properties

DMTC exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. In a study comparing various thiazole derivatives, DMTC demonstrated an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against E. coli, indicating its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have shown that DMTC possesses anticancer properties, particularly against human tumor cell lines. For instance, in assays with colon carcinoma HCT-116 cells, DMTC induced apoptosis through mechanisms involving the Bcl-2 protein family. The IC50 values for DMTC were found to be lower than those for standard chemotherapeutic agents like doxorubicin, suggesting its efficacy in cancer treatment .

Antitubercular Activity

DMTC has also been evaluated for its antitubercular effects. A derivative of DMTC was reported to exhibit potent activity against Mycobacterium tuberculosis, with an MIC of 0.06 µg/mL, which is significantly more effective than traditional treatments such as isoniazid (INH) . The mechanism involves inhibition of key enzymes in the bacterial fatty acid synthesis pathway.

Case Studies and Research Findings

Several studies have investigated the biological activities of DMTC and its derivatives:

  • Study on Antimicrobial Efficacy : A comparative analysis showed that DMTC derivatives had enhanced antimicrobial properties when electron-withdrawing groups were present on the thiazole ring . This modification led to increased potency against resistant bacterial strains.
  • Cytotoxicity Assessment : In a cytotoxicity assay using human cancer cell lines, DMTC exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli25 µg/mL
AnticancerHCT-116 (Colon Carcinoma)< 10 µM
AntitubercularMycobacterium tuberculosis0.06 µg/mL

Q & A

Q. What are the key structural features of dimethyl-1,2-thiazole-4-carboxylic acid that influence its reactivity in medicinal chemistry?

The compound's reactivity is governed by its thiazole ring (a five-membered heterocycle with sulfur and nitrogen) and the carboxylic acid group at position 3. The methyl substituents at positions 1 and 2 modulate steric and electronic effects, impacting binding to biological targets like enzymes or receptors. Comparative studies of analogs (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) suggest that substituent positioning affects solubility and hydrogen-bonding capacity, critical for drug-likeness .

Q. What synthetic routes are commonly employed for preparing this compound?

A methodological approach involves multicomponent reactions (MCRs) using primary amines, aldehydes, and mercaptoacetic acid. Catalysts such as boron trifluoride (BF₃) or p-toluenesulfonic acid (PTSA) are used to optimize cyclization. Post-synthetic purification often employs column chromatography or recrystallization with ethanol-water mixtures to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and methyl group placement.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (C₆H₇NO₂S, MW 173.19 g/mol).
  • Infrared (IR) Spectroscopy: Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and thiazole ring vibrations.
  • X-ray Crystallography: Resolves stereochemical ambiguities in crystalline forms .

Q. How does this compound contribute to drug design studies?

Its thiazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for pyridine or imidazole. The carboxylic acid group enables salt formation for improved bioavailability, while methyl groups enhance metabolic stability. Computational docking studies (e.g., using AutoDock Vina) can predict interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Stability assays in buffered solutions (pH 2–10) reveal decomposition above pH 8 due to base-catalyzed hydrolysis of the thiazole ring. Thermal gravimetric analysis (TGA) shows stability up to 150°C, making it suitable for solid-phase synthesis. Storage recommendations: anhydrous conditions at –20°C in amber vials .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A 2³ factorial design evaluates three factors: catalyst concentration (BF₃), reaction temperature (60–100°C), and solvent polarity (ethanol vs. DMF). Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 0.1 M BF₃, ethanol), maximizing yield (>85%) while minimizing byproducts. Interactions between factors are quantified using ANOVA .

Q. What computational tools predict viable synthetic routes for novel thiazole derivatives?

Tools like Pistachio and Reaxys integrate retrosynthetic algorithms to propose pathways. For example, a diketene intermediate may undergo cyclocondensation with thiourea to form the thiazole core. Machine learning models (e.g., ASKCOS) prioritize routes based on atom economy and step count .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies (e.g., variable IC₅₀ values in enzyme assays) may arise from differences in assay conditions (e.g., buffer ionic strength, co-solvents). Meta-analysis using standardized protocols (e.g., NIH Assay Guidance Manual) and orthogonal assays (SPR vs. fluorescence polarization) can validate target engagement .

Q. What role does stereochemistry play in the compound's interaction with chiral biological targets?

Enantiomeric purity is critical for targets like G-protein-coupled receptors (GPCRs). Chiral HPLC (e.g., using a CHIRALPAK® AD-H column) separates enantiomers, while molecular dynamics simulations reveal differential binding energies. For example, the (R)-enantiomer may exhibit 10-fold higher affinity due to optimal hydrogen-bonding geometry .

Q. How do structure-activity relationship (SAR) studies compare this compound with its analogs?

Systematic SAR involves synthesizing analogs with varied substituents (e.g., replacing methyl with trifluoromethyl) and testing against a panel of targets. A table summarizing key analogs and activities:

AnalogSubstituent ModificationsIC₅₀ (µM) COX-2 Inhibition
Parent compound1,2-dimethyl0.45
1-Trifluoromethyl analog1-CF₃, 2-CH₃0.12
4-Nitro analog4-NO₂ (replaces COOH)>10 (inactive)

Such data guide lead optimization by highlighting substituent tolerance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl-1,2-thiazole-4-carboxylic acid
Reactant of Route 2
Dimethyl-1,2-thiazole-4-carboxylic acid

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